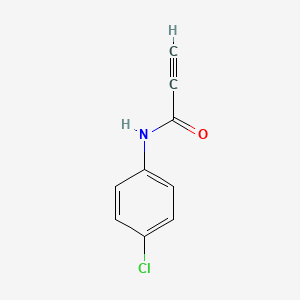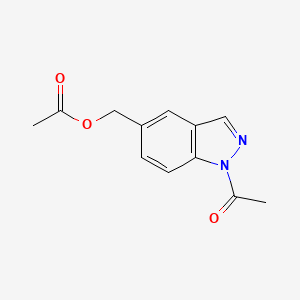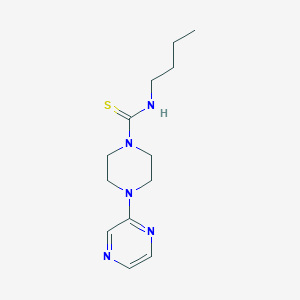![molecular formula C25H23N5O2 B8308500 2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 380378-84-7](/img/structure/B8308500.png)
2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
概要
説明
6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally related to nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- involves multiple steps. One common method includes the reaction of 8-bromo-5,11-dihydro-11-ethyl-6H-dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one with sodium hydride in N,N-dimethylformamide at 50°C, followed by treatment with methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective functionalization, and purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form electrophilic quinone-imine intermediates.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate and sodium periodate are commonly used oxidizing agents.
Reduction: Standard reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Sodium hydride and methyl iodide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further characterized by spectroscopic methods.
科学的研究の応用
6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiretroviral agent, similar to nevirapine.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: Its derivatives are explored for use in various chemical processes and as intermediates in the synthesis of more complex molecules.
作用機序
The mechanism of action of this compound involves the inhibition of specific enzymes, such as reverse transcriptase in the case of its structural analogs. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby inhibiting viral replication . The molecular targets include key enzymes involved in nucleic acid synthesis and metabolic pathways.
類似化合物との比較
Similar Compounds
Nevirapine: 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one.
Other Dipyrido Diazepines: Various derivatives with different substituents on the diazepine ring.
Uniqueness
6H-Dipyrido(3,2-b:2’,3’-E)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-5-methyl-8-(2-(4-quinolinyloxy)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its quinolinyloxyethyl group is particularly noteworthy for its potential interactions with biological targets.
特性
CAS番号 |
380378-84-7 |
|---|---|
分子式 |
C25H23N5O2 |
分子量 |
425.5 g/mol |
IUPAC名 |
2-ethyl-9-methyl-13-(2-quinolin-4-yloxyethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C25H23N5O2/c1-3-30-23-19(25(31)29(2)21-9-6-12-27-24(21)30)15-17(16-28-23)11-14-32-22-10-13-26-20-8-5-4-7-18(20)22/h4-10,12-13,15-16H,3,11,14H2,1-2H3 |
InChIキー |
CXLYMYOLZVDOON-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC=N2)N(C(=O)C3=C1N=CC(=C3)CCOC4=CC=NC5=CC=CC=C54)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
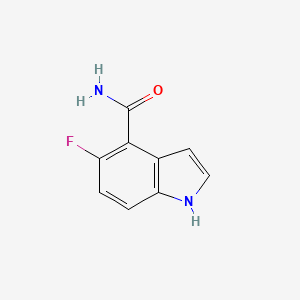
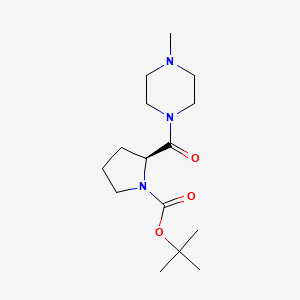
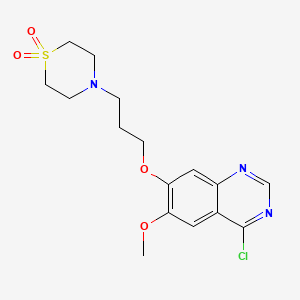
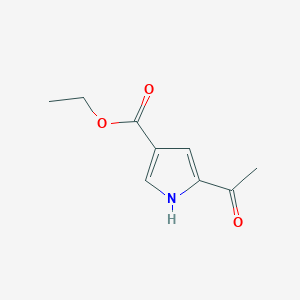
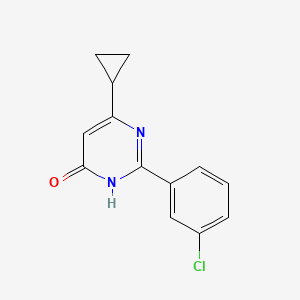
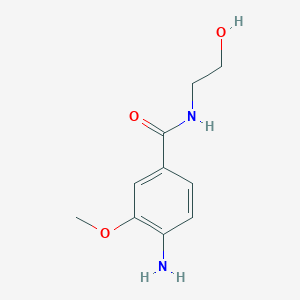
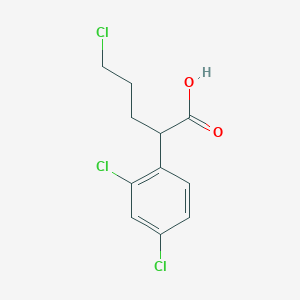
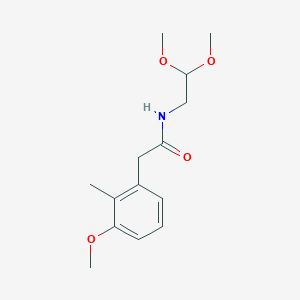
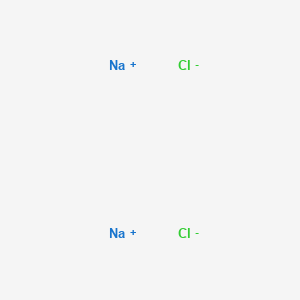
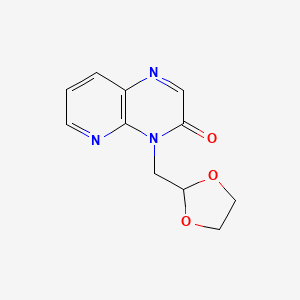
![2-Chloro-6-methyl-4-benzylamino-thieno-[2,3-d]-pyrimidine](/img/structure/B8308506.png)
